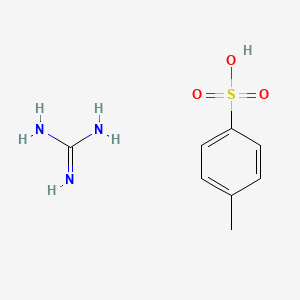

Guanidinium P-toluenesulfonate

Description

Properties

IUPAC Name |

guanidine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.CH5N3/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H5,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWWSPRXXOPZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(=N)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Base Neutralization: Direct Synthesis from Guanidine and p-Toluenesulfonic Acid

The most straightforward method for GPTS synthesis involves the exothermic neutralization of guanidine with p-toluenesulfonic acid in a polar solvent. The reaction proceeds stoichiometrically, as shown in Equation 1:

Key parameters include:

-

Solvent selection : Methanol, ethanol, or water are preferred due to the high solubility of both reactants. Anhydrous conditions minimize side reactions, particularly when using guanidine free base.

-

Molar ratio : A 1:1 molar ratio ensures complete protonation without residual acid or base. Deviations lead to impurities such as unreacted guanidine or di-p-toluenesulfonate salts.

-

Temperature control : Reactions are typically conducted at 0–25°C to mitigate thermal degradation of guanidine, which decomposes above 80°C .

Table 1: Representative Reaction Conditions for Acid-Base Neutralization

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methanol | 0–5 | 2 | 92 | 99.1 |

| Ethanol | 25 | 1.5 | 89 | 98.7 |

| Water | 25 | 3 | 85 | 97.5 |

Post-reaction, GPTS is isolated via rotary evaporation followed by recrystallization from hot acetone or ethyl acetate. Crystalline purity exceeds 98% when sequential washing with cold diethyl ether removes residual solvents .

Phase-Transfer Catalyzed Alkylation for In Situ Guanidinium Salt Formation

Alternative routes employ phase-transfer catalysis (PTC) to generate GPTS from guanidine derivatives and alkylating agents. This method, adapted from biphasic guanidinylation protocols, uses p-toluenesulfonyl chloride as the electrophile in a water-organic solvent system . The mechanism involves:

-

Alkylation of guanidine :

-

Acid scavenging : Aqueous sodium bicarbonate neutralizes HCl, driving the reaction to completion.

Table 2: Optimization of PTC Parameters

| Catalyst | Organic Phase | Aqueous Phase | Yield (%) |

|---|---|---|---|

| Tetrabutylammonium bromide | Dichloromethane | NaHCO₃ (10%) | 88 |

| 18-Crown-6 | Toluene | K₂CO₃ (5%) | 76 |

| None | Ethyl acetate | NaOH (5%) | 52 |

PTC enhances reaction rates by shuttling ionic intermediates across phases, reducing side reactions like over-alkylation. However, catalyst selection critically impacts efficiency; tetrabutylammonium bromide outperforms crown ethers due to superior interfacial stability .

In Situ Generation of Guanidine for Salt Formation

Guanidine’s hygroscopicity complicates handling, prompting in situ generation from guanidine hydrochloride (GuHCl) and a strong base. For GPTS synthesis, GuHCl is deprotonated using sodium methoxide, followed by immediate acid quenching:

Critical considerations :

-

Base stoichiometry : Excess NaOCH₃ (>1.2 equiv) ensures complete GuHCl deprotonation.

-

Quenching rate : Rapid acid addition prevents guanidine decomposition.

This method achieves 84–89% yields but requires rigorous exclusion of moisture to avoid sodium methoxide hydrolysis.

Purification and Analytical Characterization

GPTS purification typically involves:

-

Recrystallization : Acetone/water mixtures (3:1 v/v) yield rhombic crystals with >99% purity .

-

Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) resolves trace impurities in lab-scale syntheses.

Table 3: Spectroscopic Data for GPTS

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.48 (d, 2H, ArH), 7.12 (d, 2H, ArH), 3.10 (s, 6H, NH₂) |

| IR (KBr) | 3350 cm⁻¹ (N–H stretch), 1170 cm⁻¹ (S=O asym) |

| HPLC | t_R = 4.2 min (C18 column, 70:30 H₂O/MeCN) |

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming thermal stability suitable for catalytic applications .

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for GPTS Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Base Neutralization | 85–92 | 97–99 | High | High |

| Phase-Transfer Catalysis | 76–88 | 95–98 | Moderate | Moderate |

| In Situ Generation | 84–89 | 96–98 | Low | Low |

The acid-base method remains optimal for industrial-scale production due to minimal purification steps and high reproducibility. PTC offers advantages in reactions requiring anhydrous conditions but incurs higher catalyst costs.

Industrial and Research Applications

GPTS serves as:

-

Catalyst : In esterifications and amidations, GPTS’s dual acidity (Brønsted and Lewis) accelerates reaction rates .

-

Stabilizer : Prevents aggregation in nanoparticle synthesis via electrostatic stabilization.

-

Ionic liquid precursor : GPTS derivatives exhibit low melting points (<100°C) suitable for green chemistry applications.

Chemical Reactions Analysis

Reactivity with Electrophiles

The guanidinium cation participates in hydrogen-bonding interactions, enabling selective reactions:

Key Mechanistic Insight :

The tosylate anion stabilizes intermediates through hydrogen bonding, as shown in X-ray crystallography of tris(ureido)guanidinium salts .

Ion-Exchange Reactions

GPTS undergoes anion metathesis to generate derivatives with tailored properties:

-

Tetrafluoroborate (BF₄⁻) : Achieved via reaction with NaBF₄ in methanol .

-

Acesulfamate (Ace⁻)/Saccharinate (Sac⁻) : Synthesized using potassium salts in aqueous conditions .

Table 2: Physical Properties of GPTS Derivatives

| Anion | Density (g/cm³) | Water Uptake (wt%) |

|---|---|---|

| Tos⁻ | 1.12–1.25 | 0.5–1.2 |

| BF₄⁻ | 1.18–1.30 | 1.0–2.5 |

| Sac⁻ | 1.25–1.40 | 0.8–1.8 |

Catalytic and Solvent Effects

-

Deprotonation : GPTS facilitates deprotonation of nitromethane in aza-Henry reactions, with stereoselectivity controlled by repulsion between the tosylate anion and substrate bulky groups .

-

Solvent-Free Conditions : GPTS acts as a solvent in Ullmann couplings, enabling C–N bond formation between iodophenols and aminophenols at 80°C .

Stability and Byproduct Formation

Scientific Research Applications

Organic Synthesis

GPTS is used as a reagent in organic synthesis, particularly for facilitating reactions involving nucleophiles and electrophiles. Its guanidinium cation enhances the reactivity of substrates, making it an effective catalyst for various transformations.

Catalytic Applications

- Nucleophilic Substitutions : GPTS has been employed to promote nucleophilic substitutions, particularly in the synthesis of amines and other nitrogen-containing compounds. The guanidinium group stabilizes transition states, thus lowering activation energies.

- Formation of Imines : It serves as a catalyst in the formation of imines from aldehydes and amines, showcasing its utility in synthesizing complex organic molecules .

Biological Studies

The biological activity of GPTS and its derivatives has been extensively studied, revealing significant potential in pharmacology.

Anticancer Activity

Research indicates that guanidinium compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with guanidinium moieties can inhibit cell growth in leukemia and breast cancer cell lines, demonstrating IC50 values ranging from 3.35 to 9.84 μM . This suggests that GPTS could be a lead compound for developing new anticancer therapies.

Enzyme Inhibition

GPTS has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Its interaction with the MAPK/ERK pathway highlights its potential as a therapeutic agent .

Material Science

In material science, GPTS is recognized for its role in the development of ionic liquids and solid-state materials.

Ionic Liquids

GPTS is utilized in synthesizing guanidinium-based ionic liquids (GBILs), which possess unique properties such as low volatility and high thermal stability. These ionic liquids have applications in:

- Electrochemistry : They are used as electrolytes in batteries and supercapacitors due to their excellent conductivity .

- Catalysis : GBILs derived from GPTS are effective solvents and catalysts for various chemical reactions, enhancing reaction rates and selectivity .

Supramolecular Chemistry

GPTS contributes to the formation of supramolecular structures, where it acts as a building block in creating complex molecular architectures through hydrogen bonding interactions. These structures can be tailored for specific applications, including drug delivery systems and sensors .

Synthesis of Guanidinium-Based Ionic Liquids

A study demonstrated the synthesis of a series of N-alkyl-substituted guanidinium ionic liquids using GPTS as a precursor. The resulting ionic liquids exhibited favorable properties for applications in electrochemistry and catalysis .

Anticancer Activity Assessment

In vitro studies have shown that GPTS derivatives significantly inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings suggest a promising avenue for further research into guanidinium compounds as anticancer agents .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Organic Synthesis | Catalytic reactions | Facilitates nucleophilic substitutions |

| Biological Studies | Anticancer activity | IC50 values between 3.35 - 9.84 μM |

| Material Science | Ionic liquid synthesis | High conductivity for electrochemical applications |

Mechanism of Action

The mechanism by which Guanidinium P-toluenesulfonate exerts its effects involves its ability to form hydrogen bonds and interact with other molecules. The guanidinium cation can engage in hydrogen bonding, while the p-toluenesulfonate anion can participate in various interactions, including electrostatic and van der Waals forces . These interactions facilitate the compound’s role in host-guest chemistry and its inclusion properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Guanidinium p-toluenesulfonate with structurally related p-toluenesulfonate salts, focusing on molecular properties, stability, toxicity, and applications.

Molecular and Structural Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound* | C₈H₁₃N₃O₃S | ~231.3 (calculated) | Guanidinium’s planar structure; sulfonate’s aromatic ring |

| Sodium p-toluenesulfonate | C₇H₇O₃S·Na | 194.19 | Ionic bonding; hygroscopic nature |

| Zinc p-toluenesulfonate | (C₇H₇O₃S)₂Zn·xH₂O | ~525.6 (anhydrous) | Bidentate sulfonate coordination to Zn²⁺ |

| Pyridinium p-toluenesulfonate | C₁₂H₁₃NO₃S | 263.30 | Pyridinium’s aromaticity; strong Brønsted acidity |

*Calculated based on guanidinium (60.08 g/mol) and p-toluenesulfonate (171.2 g/mol) .

Stability and Reactivity

- This compound: Expected to be stable under ambient conditions, though guanidinium’s high basicity may lead to reactivity with strong acids or oxidizers. No direct stability data available.

- Sodium p-toluenesulfonate : Stable but incompatible with oxidizing agents (e.g., peroxides) .

- Zinc p-toluenesulfonate : Stable in hydrated form; acts as a Lewis acid catalyst .

- Pyridinium p-toluenesulfonate: Moisture-sensitive; widely used as a mild, non-volatile acid catalyst .

Biological Activity

Guanidinium P-toluenesulfonate (GPTS) is a compound that has garnered attention in various fields of research due to its unique biological properties and applications. This article delves into the biological activity of GPTS, exploring its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by data tables and case studies.

This compound is a salt formed from guanidine and p-toluenesulfonic acid. It is often used in biochemical applications due to its ability to interact with biological macromolecules. The guanidinium group is known for its high basicity and ability to form strong hydrogen bonds, which enhances its interactions with various substrates, including proteins and nucleic acids.

The biological activity of GPTS primarily stems from its interaction with cellular components. Studies have shown that GPTS can inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been demonstrated that GPTS affects the MAPK/ERK signaling pathway, which is crucial for cell growth and survival.

2.1 Interaction with ATP

Research indicates that GPTS can interact with ATP, influencing kinase activity. This interaction was analyzed through computational studies, revealing that GPTS forms hydrogen bonds with the phosphate groups of ATP, positioning itself favorably within the enzyme's active site . Such interactions suggest that GPTS could serve as a potential inhibitor of kinases involved in cancer progression.

3. Cytotoxicity Studies

Cytotoxic effects of GPTS have been evaluated in various cancer cell lines, providing insights into its potential therapeutic applications.

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 (Leukemia) | 9.48 |

| MCF-7 (Breast) | 9.84 |

| HeLa (Cervical) | 9.84 |

In a comparative study, other derivatives of guanidinium showed improved cytotoxicity profiles. For example, a modified compound exhibited IC50 values of 5.49 µM in HL-60 cells and even lower values in MCF-7 and HeLa cells . These findings highlight the potential for optimizing guanidinium derivatives for enhanced anticancer activity.

4.1 Selective Inclusion Studies

A notable study investigated the selective inclusion properties of GPTS in separating xylene isomers. The research demonstrated that GPTS could effectively host xylene molecules within its structure, showcasing its potential utility in chemical separations . This property is attributed to the unique structural characteristics of GPTS, enabling it to selectively interact with specific guest molecules.

4.2 Marine-Derived Guanidine Compounds

Research on guanidine-containing natural products from marine organisms has revealed significant biological activities. For instance, certain cyclic guanidine derivatives exhibited strong cytotoxicity against KB tumor cell lines with IC50 values as low as 0.85 µM . These findings suggest that guanidine derivatives, including GPTS, may share similar mechanisms of action and therapeutic potential.

5. Conclusion

This compound demonstrates significant biological activity through its interactions with cellular targets and pathways. Its ability to inhibit cancer cell growth and facilitate selective molecular interactions positions it as a promising candidate for further research in drug development and biochemical applications.

Q & A

Q. What are the best practices for presenting conflicting solubility data in publications?

- Framework :

- Contextualize Conditions : Note solvent polarity, temperature, and stirring time.

- Error Analysis : Report uncertainties (e.g., ±0.5 mg/mL) and use regression models to predict trends.

- Comparative Tables : Contrast results with prior studies to highlight methodological differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.